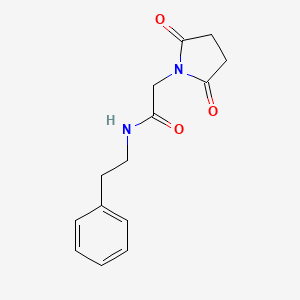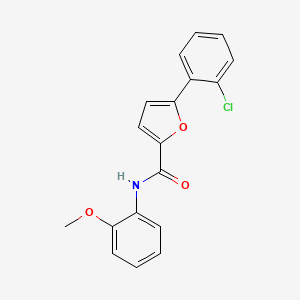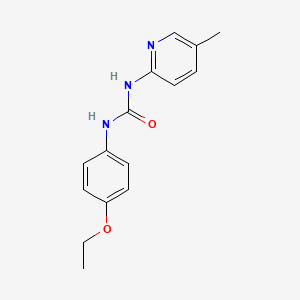![molecular formula C18H19N3O B5724486 (2Z)-2-[(2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B5724486.png)
(2Z)-2-[(2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-ylidene]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-ylidene]hydrazinecarboxamide: is an organic compound with a complex structure that includes both hydrazine and carboxamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-ylidene]hydrazinecarboxamide typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce hydrazine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-ylidene]hydrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic rings may engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Flubendiamide: An insecticide with a similar structural motif, used in pest control.
Uniqueness
What sets (2Z)-2-[(2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-ylidene]hydrazinecarboxamide apart is its combination of hydrazine and carboxamide functionalities, which confer unique reactivity and potential biological activity. This dual functionality is not commonly found in the similar compounds listed above, making it a distinctive molecule for further research and application.
Propiedades
IUPAC Name |
[(Z)-[(E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-8-9-15(14(2)12-13)10-11-17(20-21-18(19)22)16-6-4-3-5-7-16/h3-12H,1-2H3,(H3,19,21,22)/b11-10+,20-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFCFJSSVSCEW-BMOGTUHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=N/NC(=O)N)/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
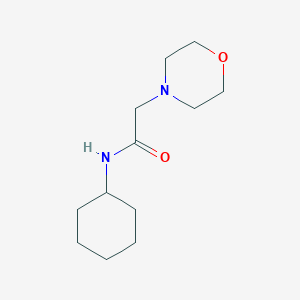
![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride](/img/structure/B5724421.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
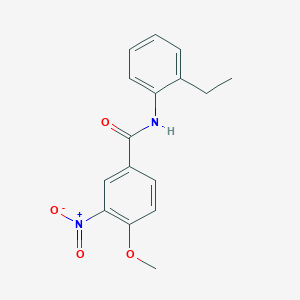
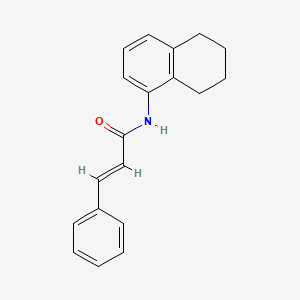
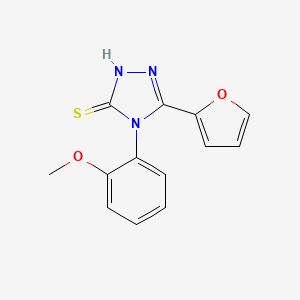
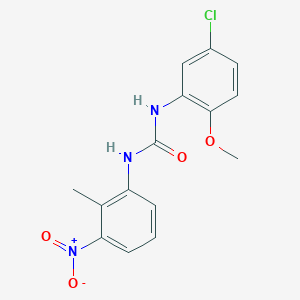
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
